molecular formula C12H16N2O4 B14843132 4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine

4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine

Cat. No.: B14843132
M. Wt: 252.27 g/mol
InChI Key: JSUYCAALHFAWOC-UHFFFAOYSA-N
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Description

4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol This compound is known for its unique structural features, which include a tert-butoxy group, a cyclopropoxy group, and a nitro group attached to a pyridine ring

Preparation Methods

The synthesis of 4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.

Chemical Reactions Analysis

4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

    Oxidation: The nitro group in the compound can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The tert-butoxy and cyclopropoxy groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could lead to a variety of functionalized pyridine derivatives.

Scientific Research Applications

4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine has several scientific research applications across different fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine depends on its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The tert-butoxy and cyclopropoxy groups can affect the compound’s lipophilicity and membrane permeability, potentially influencing its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine can be compared with other similar compounds, such as 2-Tert-butoxy-4-cyclopropoxy-5-nitropyridine and 2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine These compounds share similar structural features but differ in the position of the substituents on the pyridine ring

    2-Tert-butoxy-4-cyclopropoxy-5-nitropyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.

    2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine:

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

5-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]-2-nitropyridine

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-9-6-11(14(15)16)13-7-10(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

JSUYCAALHFAWOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=NC=C1OC2CC2)[N+](=O)[O-]

Origin of Product

United States

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